1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one
Description
Core Structural Features
The molecule consists of a benzo[d]dioxole core fused to a benzene ring, with a hydroxyl (-OH) group at position 4 and an acetyl (-COCH₃) group at position 5. The dioxole ring (1,3-dioxole) is formed by two oxygen atoms at positions 1 and 3, creating a bicyclic system. The hydroxyl and acetyl substituents occupy adjacent positions on the aromatic ring, introducing electronic and steric effects.
Table 1: Molecular descriptors of 1-(4-hydroxybenzo[d]dioxol-5-yl)ethan-1-one
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-hydroxybenzo[d]dioxol-5-yl)ethan-1-one |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| SMILES | CC(=O)C1=C(O)C=C2OCOC2=C1 |
| InChIKey | FZAXVLFUGIDFQN-UHFFFAOYSA-N |
The IUPAC nomenclature follows positional numbering starting from the dioxole oxygen atoms, ensuring unambiguous identification of substituent locations. Comparative analysis with the structurally related compound 1-(6-hydroxy-1,3-benzodioxol-5-yl)ethanone (PubChem CID 11745219) highlights the critical role of substituent positioning in defining physicochemical properties.
Conformational Dynamics
The dioxole ring adopts a nearly planar conformation due to aromatic stabilization, while the acetyl group exhibits restricted rotation around the C-C bond linking it to the aromatic system. This rigidity influences molecular interactions, as evidenced by similar benzodioxole derivatives.
Structure
3D Structure
Properties
Molecular Formula |
C9H8O4 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1-(4-hydroxy-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C9H8O4/c1-5(10)6-2-3-7-9(8(6)11)13-4-12-7/h2-3,11H,4H2,1H3 |
InChI Key |
BCJOWOMWXPBDQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C1)OCO2)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Sesamol Derivatives
Reaction Mechanism and Conditions
The Friedel-Crafts acylation is a cornerstone method for introducing acetyl groups to aromatic systems. For this compound, sesamol (1,3-benzodioxol-5-ol) serves as the starting material. The reaction involves:
- Propionyl chloride as the acylating agent.
- AlCl₃ as a Lewis catalyst.
- Solvent: Dichloromethane (DCM) at 0–25°C .
Procedure
- Sesamol (5.6 g, 40 mmol) is dissolved in DCM and cooled to 0°C.
- Propionyl chloride (4.2 mL, 48 mmol) is added dropwise.
- AlCl₃ (6.4 g, 48 mmol) is introduced gradually to avoid exothermic runaway.
- The mixture is stirred for 3–4 hours at room temperature.
- Workup involves quenching with ice-cold water, extraction with ethyl acetate, and column chromatography.
Yield and Purity
Acetylation Using Boron Trifluoride (BF₃)
Optimized Acetylation Protocol
This method leverages BF₃·Et₂O as a catalyst for direct acetylation of sesamol:
- Reactants : Sesamol, acetic anhydride.
- Catalyst : BF₃·Et₂O (10 mL per 40 mmol sesamol).
- Temperature : 90°C for 2 hours under argon.
Synthetic Steps
- Sesamol (5.6 g) is dissolved in acetic anhydride (20 mL) at 0°C.
- BF₃·Et₂O is added slowly, followed by heating to 90°C.
- The reaction is quenched with saturated sodium acetate, extracted with ethyl acetate, and dried over MgSO₄.
Performance Metrics
Bromination-Coupling Sequential Synthesis
Bromination of Benzodioxole Intermediates
A patent-derived method (WO2012006783A1) outlines bromination followed by ethylene oxide coupling:
- Bromination : Veratrole (1,2-dimethoxybenzene) is treated with H₂O₂ and NH₄Br in acetic acid to yield 4-bromo-1,2-dimethoxybenzene.
- Coupling : The brominated intermediate reacts with ethylene oxide under basic conditions to install the ethanone moiety.
Key Data
Multi-Step Synthesis via Hydroxylation and Acetylation
Hydroxylation-Acetylation Tandem Process
This approach combines hydroxylation of 1,3-benzodioxole followed by acetylation:
- Hydroxylation : 1,3-benzodioxole is treated with H₂O₂ and FeCl₃ to introduce the hydroxy group.
- Acetylation : The hydroxylated intermediate is acetylated using acetic anhydride and H₂SO₄.
Industrial Adaptation
Comparative Analysis of Preparation Methods
| Method | Starting Material | Catalyst | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | Sesamol | AlCl₃ | 73.5 | 95 | Cost-effective |
| BF₃-Catalyzed Acetylation | Sesamol | BF₃·Et₂O | 82 | 97 | High yield, minimal side products |
| Bromination-Coupling | Veratrole | H₂O₂/NH₄Br | 67 | 90 | Versatile for derivatives |
| Tandem Hydroxylation | 1,3-Benzodioxole | H₂O₂/FeCl₃ | 68 | 93 | Scalable for industrial use |
Industrial-Scale Production Insights
Emerging Methodologies and Innovations
Photocatalytic Acetylation
Recent studies explore visible-light-driven acetylation using TiO₂ nanoparticles, achieving 78% yield under mild conditions.
Enzymatic Approaches
Lipase-catalyzed acetylation in non-aqueous media shows promise for eco-friendly synthesis, though yields remain moderate (55–60%).
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting key enzymes involved in cell proliferation . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzo[d][1,3]dioxol-5-yl acetophenone scaffold is highly versatile, with modifications at key positions leading to diverse biological and physicochemical properties. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Halogenation : Bromination (e.g., 6-bromo derivative) is critical for biological activity in GPER-1 agonists, likely due to hydrophobic interactions and improved target binding . Fluorination (2,2-difluoro) enhances stability and may reduce metabolic degradation .
- Chain Length: Extending the acetyl group to a pentanone (C₁₂H₁₄O₃) increases lipophilicity, affecting membrane permeability and pharmacokinetics .
Physicochemical Properties
- Solubility : Hydroxy-containing derivatives (e.g., 4-hydroxy or 6-hydroxy) exhibit higher aqueous solubility compared to halogenated or alkylated analogs .
- Crystallinity : The triazole derivative (C₂₄H₂₀BrN₃O₃) crystallizes in a triclinic system (space group P 1̄), with packing influenced by Br and acetyl groups .
Biological Activity
1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one, also known by its CAS number 23780-60-1, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₉H₈O₄
- Molecular Weight : 180.16 g/mol
- Structure : The compound features a benzo[d][1,3]dioxole moiety which is significant for its biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structural characteristics exhibit notable antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Properties
Several studies have explored the antimicrobial activity of related dioxole derivatives. For instance, compounds with similar functional groups have shown efficacy against a range of bacterial and fungal strains.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl group in the structure may facilitate the scavenging of free radicals.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated various benzo[d][1,3]dioxole derivatives for their antioxidant capabilities. The results indicated that certain modifications could enhance their ability to scavenge free radicals effectively .
Study 2: Antimicrobial Efficacy
Research conducted on related compounds demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. The study highlighted the potential for these compounds in developing new antimicrobial agents .
Study 3: Anti-inflammatory Properties
In vitro assays revealed that dioxole derivatives could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a promising avenue for therapeutic applications in inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
